Cyclosporin metabolite m17

Description

Properties

IUPAC Name |

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHKIOMBYYVRD-CPEWUTAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-28-0 | |

| Record name | Cyclosporine metabolite M17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dual Nature of a Primary Metabolite: A Technical Guide to the Discovery and Significance of Cyclosporin Metabolite M17

This guide provides an in-depth exploration of cyclosporin metabolite M17 (also known as AM1 or OL 17), a molecule of significant interest in clinical pharmacology and drug development. We will delve into its discovery, biochemical identity, and its dual role in the therapeutic and toxicological profile of cyclosporin A (CsA), offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Beyond the Parent Compound

Cyclosporin A, a potent calcineurin inhibitor, revolutionized organ transplantation and the treatment of autoimmune diseases.[1] However, its clinical application is hampered by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, largely due to its extensive metabolism.[2][3] The biotransformation of CsA, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and small intestine, yields over 30 metabolites.[4][5] Among these, metabolite M17 emerged as the preponderant metabolite in the blood of patients, often exceeding the concentration of the parent drug.[6] This discovery shifted the focus from solely monitoring CsA to understanding the contribution of its metabolites to the overall clinical outcome.

The Discovery and Biochemical Identity of M17

The identification of cyclosporin metabolites was driven by the need to understand the discrepancies between immunoassay and chromatography-based measurements of CsA concentrations in patients.[7] High-performance liquid chromatography (HPLC) analysis of blood samples from renal allograft recipients revealed the presence of three primary metabolites: M17, M1, and M21, with M17 being the most abundant.[6]

Structurally, M17 is a monohydroxylated derivative of cyclosporin A.[3][8] The hydroxylation occurs at the amino acid 1 position of the cyclic undecapeptide.[9][10] Its chemical formula is C62H111N11O13, and it has a molecular weight of approximately 1218.6 g/mol .[11]

The metabolic conversion of Cyclosporin A to M17 is a critical step in its clearance. This process is primarily catalyzed by CYP3A4, highlighting the potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme system.[5][12][13]

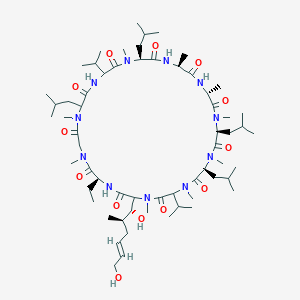

Caption: Metabolic pathway of Cyclosporin A to Metabolite M17.

The Dichotomous Significance of Metabolite M17

The clinical relevance of M17 lies in its distinct pharmacological profile compared to the parent drug, contributing to both the therapeutic and adverse effects of cyclosporin therapy.

Immunosuppressive Activity: A Diminished but Present Effect

While cyclosporin A is a potent immunosuppressant, its metabolites generally exhibit reduced activity.[4] In vitro studies have consistently shown that M17 possesses significantly less immunosuppressive capacity than CsA.[6][9] For instance, in mixed lymphocyte culture (MLC) assays, M17 demonstrated inhibitory activity that approached that of CsA at higher concentrations, while its effect in phytohemagglutinin (PHA) assays was considerably less.[6] Specifically, one study found that M17 blocked the proliferative response in MLC experiments by 39-72% at concentrations of 100-800 ng/ml, whereas CsA achieved 63-87% inhibition.[6] Despite this reduced potency, the high concentrations of M17 found in patients' blood suggest a potential contribution to the overall immunosuppressive effect.[6]

The order of inhibitory activity for several key metabolites has been established as: CsA > M17 > M1 > M21.[9][14] This underscores that the hydroxylation at amino acid 1 (M17) does not completely abolish the molecule's ability to interfere with T-cell activation and interleukin-2 (IL-2) production.[9]

Contribution to Nephrotoxicity: A Significant Concern

A major limiting factor in cyclosporin A therapy is its nephrotoxicity.[15][16] While CsA itself is a primary cause, evidence suggests that its metabolites, including M17, may play a role in this adverse effect.[4][17] Although isolated metabolites often show no toxic effects in animal models, a correlation between high metabolite blood concentrations and cyclosporin-induced toxicity has been observed in several clinical studies.[4]

An in vitro study comparing the nephrotoxicity of CsA and its metabolites in rabbit renal proximal tubular cells found the following order of toxicity: CsA > M21 > M17, M1.[8][18] This indicates that while M17 is less nephrotoxic than the parent compound, it is not entirely benign. The accumulation of M17, especially in patients with impaired metabolism, could contribute to the overall renal damage observed during cyclosporin treatment.[7]

Analytical Methodologies for M17 Quantification

Accurate measurement of M17 is crucial for therapeutic drug monitoring and for elucidating its precise role in the clinical setting. High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying CsA and its metabolites due to its high specificity.[19][20][21]

Data Presentation: HPLC vs. Immunoassay

Immunoassays, while faster, often suffer from cross-reactivity with metabolites, leading to an overestimation of the parent drug concentration.[7][19] The following table summarizes the key differences between HPLC and immunoassay for M17 detection.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Immunoassay (e.g., FPIA) |

| Specificity | High: Can effectively separate M17 from CsA and other metabolites.[19] | Variable: Cross-reactivity with CsA and other metabolites can occur, leading to inaccuracies.[7][19] |

| Sensitivity | High: Lower limit of detection is typically around 10 ng/mL.[20] | Moderate to High: Good sensitivity for total cyclosporins, but not specific for M17. |

| Precision | High: Offers excellent reproducibility and accuracy.[7] | Good: Generally precise, but can be less so than HPLC. |

| Throughput | Lower: More labor-intensive and time-consuming. | Higher: Amenable to automation and high-throughput analysis. |

Experimental Protocol: Quantification of Cyclosporin M17 in Whole Blood by HPLC

This protocol outlines a robust and reliable method for the simultaneous determination of cyclosporin A and its metabolite M17 in whole blood samples.

Materials and Reagents:

-

Cyclosporin A reference standard

-

Cyclosporin M17 reference standard

-

Cyclosporin D (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Zinc sulfate

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

CN analytical column (or equivalent)

-

Column heater

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 0.5 mL of whole blood in a centrifuge tube, add 50 µL of the internal standard solution (Cyclosporin D).

-

Add 1.0 mL of a zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.

-

Add 2.0 mL of acetonitrile. Vortex for 1 minute to extract the analytes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the peaks for CsA, M17, and the internal standard based on their retention times.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.

-

Quantify the concentration of M17 in the blood samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for HPLC quantification of M17.

Conclusion and Future Perspectives

The discovery and characterization of this compound have been pivotal in advancing our understanding of cyclosporin's complex pharmacology. It is now clear that M17, while less immunosuppressive than its parent compound, is not an inert bystander. Its significant presence in the blood and its potential contribution to nephrotoxicity necessitate its consideration in therapeutic drug monitoring, especially in patients with altered metabolic capacities.

Future research should continue to explore the synergistic or additive effects of M17 in combination with other cyclosporin metabolites on both immunosuppression and toxicity. Further elucidation of the specific molecular mechanisms underlying M17-induced nephrotoxicity could pave the way for the development of cyclosporin analogues with a more favorable therapeutic index. The continued application of specific and sensitive analytical techniques, such as HPLC-mass spectrometry, will be essential in these endeavors.

References

-

Wu, Q., & Kuča, K. (2019). Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity. Current Drug Metabolism, 20(10), 835-844. [Link]

-

Sadeg, N., Pham-Huy, C., Rucay, P., Claude, J. R., & Bismuth, H. (1994). In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells. Drug and Chemical Toxicology, 17(2), 93-111. [Link]

-

Christians, U., & Sewing, K. F. (1993). Cyclosporin metabolism in transplant patients. Pharmacology & Therapeutics, 57(2-3), 291-345. [Link]

-

Rosano, T. G., Freed, B. M., Pell, M. A., & Lempert, N. (1986). Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients. Transplantation, 42(3), 262-267. [Link]

-

Pichard, L., Fabre, I., Fabre, G., Domergue, J., Saint Aubert, B., Mourad, G., & Maurel, P. (1990). Metabolism of cyclosporine by cytochromes P450 3A9 and 3A4. Drug Metabolism and Disposition, 18(5), 595-606. [Link]

-

Copeland, K. R., Yatscoff, R. W., & McKenna, R. M. (1990). The isolation, structural characterization, and immunosuppressive activity of cyclosporin G (NVa2-cyclosporine) metabolites. Drug Metabolism and Disposition, 18(6), 865-869. [Link]

-

Abushamaa, A. M., Glick, B. R., & Ardeli, M. (1998). Isolation and in vitro characterization of a novel immunosuppressive cyclosporine metabolite. Immunopharmacology, 40(2), 119-128. [Link]

-

Wu, Q., & Kuča, K. (2019). Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity. ResearchGate. [Link]

-

Combalbert, J., Fabre, I., Fabre, G., Dalet, I., Derancourt, J., Cano, J. P., & Maurel, P. (1989). Metabolism of the new immunosuppressor cyclosporin G by human liver cytochromes P450. Drug Metabolism and Disposition, 17(2), 197-207. [Link]

-

Sadeg, N., Pham-Huy, C., Rucay, P., Claude, J. R., & Bismuth, H. (1994). In Vitro Comparative Study on Nephrotoxicity of Cyclosporine A, its Metabolites M1, M17, M21, and its Analogues Cyclosporines C. Semantic Scholar. [Link]

-

Watkins, P. B. (1990). The role of cytochromes P-450 in cyclosporine metabolism. Journal of the American Academy of Dermatology, 23(6 Pt 2), 1301-1309. [Link]

-

Wu, Q., & Kuča, K. (2019). Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity. ResearchGate. [Link]

-

Pharma Tube. (2025). Pharmacology of Cyclosporine (ciclosporin) - Cyclavance; Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]

-

Freed, B. M., Rosano, T. G., & Lempert, N. (1987). In vitro immunosuppressive properties of cyclosporine metabolites. Transplantation, 43(1), 123-127. [Link]

-

Hu, Y., et al. (2022). Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions. Frontiers in Pharmacology, 13, 937517. [Link]

-

Oellerich, M., Armstrong, V. W., Kahan, B., & Sewing, K. F. (1995). Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21. Journal of Chromatography B: Biomedical Sciences and Applications, 665(1), 189-196. [Link]

-

Wang, C. P., Hartman, N. R., Venkataramanan, R., & Burckart, G. J. (1989). Isolation of 10 Cyclosporine Metabolites from Human Bile. ResearchGate. [Link]

-

Sadeg, N., et al. (1992). In Vitro and In Vivo Comparative Studies on Immunosuppressive Properties of Cyclosporines A, C, D and Metabolites M1, M17 and M21. Immunopharmacology and Immunotoxicology, 14(1-2), 227-245. [Link]

-

Sadeg, N., Pham-Huy, C., Rucay, P., Claude, J. R., Bismuth, H., Righenzi, S., ... & Duc, H. T. (1992). In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. International Journal of Immunopharmacology, 14(2), 227-235. [Link]

-

Wang, C. P., Hartman, N. R., Venkataramanan, R., & Burckart, G. J. (1989). Isolation of 10 Cyclosporine Metabolites from Human Bile. Drug Metabolism and Disposition, 17(4), 434-437. [Link]

-

Tuominen, J., Suortti, T., Ishikawa, K., Lundell, J., & Koga, Y. (1998). Separation of Cyclosporins by High-Performance Liquid Chromatography and Mass Spectrometric Study of Cyclosporin Metabolites. Rapid Communications in Mass Spectrometry, 12(16), 1085-1091. [Link]

-

Toffoli, G., Giglio, A. D., Corona, G., & Boiocchi, M. (1997). Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells. ResearchGate. [Link]

-

Toffoli, G., Giglio, A. D., Corona, G., & Boiocchi, M. (1997). Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells. International Journal of Cancer, 71(5), 900-906. [Link]

-

Warty, V. S., Diven, W., Cillo, J., & Venkataramanan, R. (1998). The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy. Angiology, 49(4), 307-314. [Link]

-

Freed, B. M., Rosano, T. G., Quick, C., & Lempert, N. (1987). Effects of cyclosporine metabolites M17 and M18 on proliferation and interleukin 2 production in the mixed lymphocyte culture. Transplantation Proceedings, 19(1 Pt 2), 1223-1226. [Link]

-

National Center for Biotechnology Information. (n.d.). cyclosporine metabolite M17. PubChem Compound Database. [Link]

-

Lemaire, M., & Maurer, G. (1986). Pharmacokinetics and biotransformation of the cyclosporine metabolite M-17 in the rabbit. Drug Metabolism and Disposition, 14(6), 717-720. [Link]

-

Roberts, N. B., Lane, C., Scott, M. H., & Sells, R. A. (1988). The measurement of cyclosporine A and metabolite M17 in whole blood by high-performance liquid chromatography. Transplantation Proceedings, 20(2 Suppl 2), 625-632. [Link]

-

Moore, D. (n.d.). 4.1: The cyclosporine story. David Moore's World of Fungi. [Link]

-

ResearchGate. (n.d.). Chemical structure of cyclosporine (C62H111N11O12; molecular weight, 1202). ResearchGate. [Link]

-

Kahan, B. D., et al. (1982). Nephrotoxicity of Cyclosporin A in Liver and Kidney Transplant Patients. The Lancet, 319(8277), 887-891. [Link]

-

Leunissen, K. M., Beuman, G. H., Bosman, F., & van Hooff, J. P. (1986). Cyclosporin Metabolites and Nephrotoxicity. The Lancet, 2(8520), 1398. [Link]

-

Burckart, G. J., et al. (1988). Cyclosporine Metabolite Concentrations in the Blood of Liver, Heart, Kidney, and Bone Marrow Transplant Patients. AMiner. [Link]

-

PMLiVE. (2013). This month in 1980: 33 years since cyclosporine demonstrated its potential as an immunosuppressant. PMLiVE. [Link]

-

Squifflet, J. P., et al. (1987). Effect of Cyclosporine, Cyclosporine Metabolite 17, and Other Cyclosporine-Related Compounds on T Lymphocyte Clones Derived From Rejected Human Kidney Grafts. I. Inhibition of Proliferation. Transplantation, 44(6), 753-758. [Link]

-

Kennedy, M. S., Deeg, H. J., Siegel, M., Crowley, J. J., Storb, R., & Thomas, E. D. (1983). Acute renal toxicity with combined use of amphotericin B and cyclosporine after marrow transplantation. Transplantation, 35(3), 211-215. [Link]

-

Atkinson, K., Biggs, J. C., Hayes, J., Ralston, M., Dodds, A. J., Concannon, A. J., & Naidoo, D. (1983). Cyclosporin A associated nephrotoxicity in the first 100 days after allogeneic bone marrow transplantation: three distinct syndromes. British Journal of Haematology, 54(1), 59-67. [Link]

-

Hows, J. M., Palmer, S., Want, S., Dearden, C., & Gordon-Smith, E. C. (1985). Nephrotoxicity in bone marrow transplant recipients treated with cyclosporin A. The Journal of Clinical Pathology, 38(1), 34-39. [Link]

-

Palestine, A. G., Nussenblatt, R. B., & Chan, C. C. (1984). Side effects of systemic cyclosporine in patients not undergoing transplantation. American Journal of Medicine, 77(4), 652-656. [Link]

Sources

- 1. pmlive.com [pmlive.com]

- 2. Frontiers | Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclosporin metabolism in transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of cytochromes P-450 in cyclosporine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of 10 Cyclosporine Metabolites from Human Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyclosporine metabolite M17 | C62H111N11O13 | CID 6438473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Metabolism of cyclosporine by cytochromes P450 3A9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of the new immunosuppressor cyclosporin G by human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nephrotoxicity of Cyclosporin A in Liver and Kidney Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclosporin metabolites and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The measurement of cyclosporine A and metabolite M17 in whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Cyclosporin M17

For: Researchers, scientists, and drug development professionals

Abstract

Cyclosporin M17 (AM1), a primary and pharmacologically active metabolite of the cornerstone immunosuppressant Cyclosporine A (CsA), presents a molecule of significant interest in therapeutic drug monitoring and understanding the complete pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the structure, chemical properties, metabolism, and biological activities of Cyclosporin M17. Particular emphasis is placed on its comparative immunosuppressive effects and its role in the nephrotoxicity associated with Cyclosporine A therapy. Furthermore, this guide details established analytical methodologies for the accurate quantification of Cyclosporin M17 in biological matrices, offering valuable protocols for researchers in the field.

Introduction: The Significance of a Major Metabolite

Cyclosporine A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive properties. However, its clinical application is challenged by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, primarily due to its extensive metabolism. The cytochrome P450 3A4 (CYP3A4) enzyme system in the liver metabolizes Cyclosporine A into numerous derivatives, with Cyclosporin M17 being one of the most abundant and clinically relevant.

The imperative to distinguish and quantify Cyclosporin M17 stems from its own biological activity. Unlike many drug metabolites that are inactive, Cyclosporin M17 retains significant immunosuppressive properties, contributing to the overall therapeutic effect of Cyclosporine A. Conversely, the metabolite has also been investigated for its potential contribution to the dose-limiting nephrotoxicity of its parent drug. Therefore, a thorough understanding of Cyclosporin M17 is critical for optimizing Cyclosporine A therapy, minimizing adverse effects, and developing more precise therapeutic drug monitoring strategies. This guide serves as a technical resource for scientists and researchers dedicated to advancing our knowledge of this important metabolite.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecular architecture and chemical characteristics of Cyclosporin M17 is fundamental to comprehending its biological function and developing robust analytical methods.

Chemical Structure

Cyclosporin M17 is a monohydroxylated derivative of Cyclosporine A. The metabolic modification occurs at the first amino acid residue, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid, through an allylic oxidation to introduce a primary allylic alcohol.[1]

IUPAC Name: (6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Below is a 2D representation of the chemical structure of Cyclosporin M17:

Physicochemical Properties

The introduction of a hydroxyl group in Cyclosporin M17 subtly alters its physicochemical properties compared to Cyclosporine A, which can influence its solubility, membrane permeability, and interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C62H111N11O13 | PubChem |

| Molecular Weight | 1218.61 g/mol | PubChem |

| Appearance | White Solid | ChemicalBook |

| Melting Point | 146-148°C | ChemicalBook |

| Boiling Point (Predicted) | 1325.2 ± 65.0 °C | ChemicalBook |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 13.32 ± 0.70 | ChemicalBook |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | ChemicalBook |

Metabolism and Biological Activity

The biotransformation of Cyclosporine A to Cyclosporin M17 is a critical event that modulates the drug's overall pharmacological profile.

Metabolic Pathway

Cyclosporine A is extensively metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the primary enzyme responsible for its biotransformation.[2] The formation of Cyclosporin M17 occurs through hydroxylation at the first amino acid residue.

Caption: Metabolic conversion of Cyclosporine A to Cyclosporin M17 via CYP3A4-mediated hydroxylation.

Immunosuppressive Activity

Cyclosporin M17 is not an inactive byproduct; it retains a significant degree of the immunosuppressive activity of its parent compound. In vitro studies have demonstrated that Cyclosporin M17 can inhibit lymphocyte proliferation and the production of interleukin-2 (IL-2).[3] The immunosuppressive potency of Cyclosporin M17 is generally considered to be less than that of Cyclosporine A, but it can approach the inhibitory activity of the parent drug in certain assays, such as the mixed lymphocyte culture (MLC).[4] The overall ranking of immunosuppressive potency for Cyclosporine A and its major metabolites is typically: CsA > M17 > M1 > M21.[3]

The mechanism of action of Cyclosporine A involves the formation of a complex with the intracellular protein cyclophilin. This complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor for the expression of IL-2 and other cytokines that drive T-cell activation. While direct binding studies for Cyclosporin M17 are not as extensively reported, the correlation between the binding affinities of various Cyclosporine A metabolites to cyclophilin and their in vitro immunosuppressive activities strongly suggests that Cyclosporin M17 exerts its effects through the same molecular pathway.

Role in Nephrotoxicity

Nephrotoxicity is a major dose-limiting side effect of Cyclosporine A therapy. The potential contribution of its metabolites to this toxicity has been a subject of intense research. In vitro studies using rabbit renal proximal tubular cells have compared the nephrotoxicity of Cyclosporine A and its metabolites. These studies have shown that Cyclosporin M17 is less nephrotoxic than its parent compound, Cyclosporine A.[5][6] The rank order of in vitro nephrotoxicity has been reported as: CsA > M21 > M17, M1.[6] While less toxic than the parent drug, the high concentrations of Cyclosporin M17 found in patients' blood suggest that it may still contribute to the overall renal side effects observed during Cyclosporine A treatment.

Analytical Methodologies for Quantification

Accurate measurement of Cyclosporin M17 in biological fluids, particularly whole blood, is essential for pharmacokinetic studies and for exploring its clinical significance. High-performance liquid chromatography (HPLC) is the gold standard for the specific quantification of Cyclosporine A and its metabolites.

Experimental Protocol: HPLC Quantification of Cyclosporin M17 in Whole Blood

This protocol provides a general framework for the analysis of Cyclosporin M17. Optimization may be required based on the specific instrumentation and reagents available.

4.1.1. Sample Preparation (Solid-Phase Extraction)

-

Lysis and Protein Precipitation: To 1 mL of whole blood, add 2 mL of a zinc sulfate solution (0.1 M in water/acetonitrile 1:1 v/v). Vortex for 1 minute to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

-

Elute Cyclosporine A and its metabolites with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water:Methanol (50:35:15, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 70°C |

| Detection | UV at 210 nm |

| Injection Volume | 50 µL |

4.1.3. Expected Results

Under these conditions, Cyclosporin M17 will be well-separated from Cyclosporine A and other major metabolites. Retention times should be confirmed using certified reference standards. A typical elution order would be M1, M17, M21, and then Cyclosporine A.

Caption: Workflow for the quantification of Cyclosporin M17 in whole blood using HPLC.

Conclusion and Future Perspectives

Cyclosporin M17 is a biologically active metabolite of Cyclosporine A with significant immunosuppressive properties and a lower, yet potentially contributory, nephrotoxic profile compared to its parent compound. The structural modification, a single hydroxylation, has a profound impact on its biological activity and necessitates specific analytical methods for its quantification.

Future research should focus on elucidating the precise molecular interactions of Cyclosporin M17 with cyclophilin and calcineurin to better understand the structure-activity relationship of its immunosuppressive effects. Further in vivo studies are warranted to definitively establish the contribution of Cyclosporin M17 to the nephrotoxicity observed in patients undergoing Cyclosporine A therapy. The development of high-throughput and cost-effective analytical methods for the routine monitoring of Cyclosporin M17, alongside its parent drug, holds the promise of enabling more personalized and safer immunosuppressive regimens for transplant recipients and patients with autoimmune diseases.

References

- Sadeg, N., Pham-Huy, C., Martin, C., Warnet, J. M., & Claude, J. R. (1994). In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells. Drug and chemical toxicology, 17(2), 93–111.

- Pham-Huy, C., Sadeg, N., Martin, C., Warnet, J. M., & Claude, J. R. (1993). In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. Immunopharmacology and immunotoxicology, 15(2-3), 163–177.

- Rosano, T. G., Freed, B. M., Cerilli, J., & Lempert, N. (1986). Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6438473, cyclosporine metabolite M17. Retrieved from [Link]

-

European Bioinformatics Institute (n.d.). cyclosporin A metabolite M17 (CHEBI:140154). Retrieved from [Link]

- Zhang, Q., Wang, C., Fu, H., & Wang, Y. (2018). Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity. Current drug metabolism, 19(12), 1018–1026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunosuppressive Landscape of Cyclosporine Metabolite M17: A Technical Guide to its Mechanism of Action on T-Cells

Introduction: Beyond the Parent Compound

Cyclosporine A (CsA) has long been a cornerstone of immunosuppressive therapy, primarily in organ transplantation and the treatment of autoimmune diseases. Its mechanism of action, centered on the inhibition of the calcineurin-NFAT pathway in T-lymphocytes, is a well-established paradigm in immunopharmacology. However, the in vivo landscape of cyclosporine is complex, with the parent drug being extensively metabolized into numerous derivatives. Among these, the monohydroxylated metabolite M17 (also known as AM1) has emerged as a significant contributor to the overall immunosuppressive state.[1] As the most preponderant cyclosporine metabolite in the blood of renal allograft recipients, a thorough understanding of M17's distinct interactions with T-cells is paramount for both clinical monitoring and the development of next-generation immunomodulatory agents.

This technical guide provides an in-depth exploration of the mechanism of action of cyclosporine metabolite M17 on T-cells. We will dissect its molecular interactions, compare its potency to the parent compound, and provide detailed experimental protocols for researchers to investigate its effects.

The Core Mechanism: A Familiar Path with Nuanced Potency

The immunosuppressive narrative of M17 begins, much like its parent compound, with its entry into the T-lymphocyte. Here, it engages with the intricate machinery that governs T-cell activation, proliferation, and cytokine production.

Binding to Cyclophilin: The Initial Handshake

The critical first step in the canonical cyclosporine pathway is the binding to its intracellular receptor, cyclophilin.[2][3] Research has confirmed that M17 indeed binds to cyclophilin.[4] This interaction is not a mere formality; the immunosuppressive potency of various cyclosporine metabolites has been shown to correlate with their cyclophilin binding affinity.[3][5] This binding event is crucial as it forms the active complex responsible for downstream effects. The structural integrity of the cyclosporine molecule, particularly the amino acid residues involved in this binding, is critical for its immunosuppressive activity.[2] Single hydroxylations, as seen in M17, do not abrogate this binding, whereas other modifications can drastically reduce or eliminate it.[1]

The Presumed Inhibition of Calcineurin and Blockade of NFAT Translocation

Following the formation of the M17-cyclophilin complex, the presumed next step is the inhibition of the Ca2+/calmodulin-dependent serine/threonine phosphatase, calcineurin.[6] In the context of T-cell activation, a sustained increase in intracellular calcium activates calcineurin.[7] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][8] This dephosphorylation unmasks a nuclear localization signal, leading to NFAT's translocation from the cytoplasm to the nucleus.[9][10]

A Note on Scientific Integrity: It is crucial for researchers to acknowledge that while the evidence strongly points towards M17 acting through the calcineurin-NFAT pathway, direct experimental validation of M17's inhibitory constant (Ki) for calcineurin would further solidify this understanding.

Interleukin-2 (IL-2) Production Assay

This assay quantifies the inhibitory effect of M17 on the production of IL-2 by activated T-cells.

Principle: T-cells are stimulated to produce IL-2, and the concentration of IL-2 in the culture supernatant is measured by ELISA.

Methodology:

-

T-Cell Isolation: Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Stimulation:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Add 2 x 10^5 purified T-cells per well in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (1-2 µg/mL) for co-stimulation.

-

Add various concentrations of M17 or CsA.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the concentration of IL-2 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

NFAT Nuclear Translocation Assay (by Western Blot)

This assay determines if M17 inhibits the translocation of NFAT from the cytoplasm to the nucleus.

Principle: Following T-cell stimulation, cytoplasmic and nuclear protein fractions are isolated and probed for the presence of NFAT by Western blotting.

Methodology:

-

T-Cell Stimulation:

-

Stimulate Jurkat T-cells or primary human T-cells with a phorbol ester (e.g., PMA, 50 ng/mL) and a calcium ionophore (e.g., ionomycin, 1 µM) for 30-60 minutes in the presence or absence of M17 or CsA.

-

-

Cell Fractionation:

-

Harvest the cells and perform cytoplasmic and nuclear protein extraction using a commercial kit or a standard protocol involving hypotonic lysis and differential centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for NFAT (e.g., NFATc1 or NFATc2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use loading controls such as GAPDH for the cytoplasmic fraction and Lamin B1 for the nuclear fraction to ensure equal loading.

-

Conclusion and Future Directions

Cyclosporine metabolite M17 is a biologically active immunosuppressant that contributes to the overall therapeutic effect of cyclosporine A. Its mechanism of action on T-cells mirrors that of its parent compound, initiating with binding to cyclophilin and culminating in the inhibition of IL-2 production and T-cell proliferation. The available evidence strongly supports the involvement of the calcineurin-NFAT signaling pathway as the central axis of its immunosuppressive activity.

However, to achieve a more granular understanding, future research should focus on:

-

Direct Calcineurin Inhibition Assays: Quantifying the inhibitory potency of the M17-cyclophilin complex on calcineurin phosphatase activity.

-

NFAT Localization Studies: Visualizing the effect of M17 on NFAT nuclear translocation using immunofluorescence microscopy or imaging flow cytometry.

-

Mitochondrial Effects: Investigating the impact of M17 on mitochondrial membrane potential, reactive oxygen species production, and the mitochondrial permeability transition pore in T-cells.

-

In Vivo Studies: Further elucidating the contribution of M17 to immunosuppression in preclinical and clinical settings.

By continuing to explore the nuanced pharmacology of cyclosporine metabolites like M17, we can refine therapeutic drug monitoring strategies and pave the way for the rational design of novel immunomodulatory drugs with improved efficacy and safety profiles.

References

- Correlation of cyclosporine and metabolite binding to cyclophilin and a 50 kDa binding protein with in vitro immunosuppression: a preliminary report. Transplant Proc. 1991;23(6):2837-2839.

- Freed BM, Rosano TG, Lempert N. In vitro immunosuppressive properties of cyclosporine metabolites.

- Rosano TG, Freed BM, Lempert N, Pell MA. Cyclosporine and its metabolites in blood from renal allograft recipients. Transplant Proc. 1986;18(6 Suppl 5):35-41.

- Quesniaux VF, Schreier MH, Wenger RM, Hiestand PC, Harding MW, Van Regenmortel MH. Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity. Eur J Immunol. 1987;17(9):1359-1365.

- Sigal NH, Dumont F, Durette P, et al. A study of the correlation between cyclophilin binding and in vitro immunosuppressive activity of cyclosporine A and analogues. J Exp Med. 1991;173(3):619-628.

- Freed BM, Rosano TG, Quick C, Lempert N. Effects of cyclosporine metabolites M17 and M18 on proliferation and interleukin 2 production in the mixed lymphocyte culture. Transplant Proc. 1987;19(1 Pt 2):1223-1226.

- Quesniaux V, Wenger R, Schuler W, et al. Determination of cyclosporine by a competitive binding assay with cyclophilin. Clin Chem. 1990;36(1):50-54.

- Dupont E, Amzallag M, Guimezanes A, et al. Effect of Cyclosporine, Cyclosporine Metabolite 17, and Other Cyclosporine-Related Compounds on T Lymphocyte Clones Derived From Rejected Human Kidney Grafts. I. Inhibition of Proliferation.

- Sadeg N, Pham-Huy C, Claude JR, et al. In Vitro and In Vivo Comparative Studies on Immunosuppressive Properties of Cyclosporines A, C, D and Metabolites M1, M17 and M21. Immunopharmacology and Immunotoxicology. 1993;15(2-3):273-287.

- Copeland KR, Yatscoff RW. Immunosuppressive activity of cyclosporine metabolites in vitro. Transplant Proc. 1987;19(5):4248-4251.

- Zeevi A, Eiras G, Bach FH, et al. Immunosuppressive Effect of Cyclosporine Metabolites From Human Bile on Alloreactive T Cells.

- Di Paolo M, Polvani G, Zucchetti M, D'Incalci M. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells. Br J Cancer. 1996;73(7):899-904.

- Emmel EA, Verweij CL, Durand DB, Higgins KM, Lacy E, Crabtree GR. Cyclosporin A specifically inhibits function of nuclear proteins involved in T cell activation. Science. 1989;246(4937):1617-1620.

- Yatscoff RW, Copeland KR, Thliveris JA. Synergistic and antagonistic effects of combinations of cyclosporine A and its metabolites on inhibition of phytohemagglutinin-induced lymphocyte transformation in vitro. Clin Chem. 1990;36(11):1978-1982.

- Gunter KC, Irving SG, Zipfel PF, Siebenlist U, Kelly K. Transcription of IL-2 and IL-4 genes is not inhibited by cyclosporin A in competent T cells. J Biol Chem. 1992;267(29):21207-21210.

- Abbott KL, Friday BB, Thaloor D, Murphy TJ, Pavlath GK. Activation and cellular localization of the cyclosporine A-sensitive transcription factor NF-AT in skeletal muscle cells. Mol Biol Cell. 1998;9(10):2905-2916.

-

Merck Millipore. Calcineurin Cellular Activity Assay Kit, Colorimetric. Available at: [Link].

- Ide K, Kushida M, Iwai S, et al. Cyclosporine A inhibits transcription of cytokine genes and decreases the frequencies of IL-2 producing cells in feline mononuclear cells. J Vet Med Sci. 2008;70(10):1011-1016.

- Fruman DA, Klee CB, Bierer BE, Burakoff SJ. Calcineurin phosphatase activity in T lymphocytes is inhibited by FK 506 and cyclosporin A. Proc Natl Acad Sci U S A. 1992;89(9):3686-3690.

-

ResearchGate. Cyclosporine A inhibits the activation of NFAT by Tax2. (A and B)... | Download Scientific Diagram. Available at: [Link].

- Abbott KL, Friday BB, Thaloor D, Murphy TJ, Pavlath GK. Activation and Cellular Localization of the Cyclosporine A-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells. Mol Biol Cell. 1998;9(10):2905-2916.

- Serfling E, Barthelmes C, Zorbas H, et al. Cyclosporin A suppresses the expression of the interleukin 2 gene by inhibiting the binding of lymphocyte-specific factors to the IL-2 enhancer. EMBO J. 1989;8(13):4071-4083.

- Dupuy d'Angeac A, Vaquero C, Karray S, et al. Cyclosporin A inhibits the interleukin 2 receptor α chain gene transcription but not its cell surface expression. Eur J Immunol. 1990;20(4):903-908.

- de Witte CJ, Moes DJ, den Hartigh J, et al. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics. Pharmaceutics. 2022;14(9):1947.

- O'Gorman WE, Hsieh EW, Savig ES, et al. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus. PLoS One. 2013;8(12):e82021.

-

YouTube. 16 01 NFAT Activation and Cyclosporin. Published July 9, 2017. Accessed January 12, 2026. [Link].

-

YouTube. 16 01 NFAT Activation and Cyclosporin. Published July 9, 2017. Accessed January 12, 2026. [Link].

- Kadereit S, Kozik MM, Junge GR, et al. Cyclosporin A effects during primary and secondary activation of human umbilical cord blood T lymphocytes.

Sources

- 1. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the correlation between cyclophilin binding and in vitro immunosuppressive activity of cyclosporine A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation of cyclosporine and metabolite binding to cyclophilin and a 50 kDa binding protein with in vitro immunosuppression: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcineurin phosphatase activity in T lymphocytes is inhibited by FK 506 and cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and cellular localization of the cyclosporine A-sensitive transcription factor NF-AT in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation and Cellular Localization of the Cyclosporine A-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of cyclosporine metabolites M17 and M18 on proliferation and interleukin 2 production in the mixed lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclosporin A suppresses the expression of the interleukin 2 gene by inhibiting the binding of lymphocyte-specific factors to the IL-2 enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcription of IL-2 and IL-4 genes is not inhibited by cyclosporin A in competent T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclosporin A suppresses the expression of the interleukin 2 gene by inhibiting the binding of lymphocyte-specific factors to the IL-2 enhancer - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Clinical Significance of Cyclosporine Metabolite M17 in Transplant Patient Outcomes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporine A (CsA) remains a cornerstone of immunosuppressive therapy in solid organ transplantation.[1][2] Its clinical efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3] This variability is largely dictated by its extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 enzyme system, which generates over 30 metabolites.[4][5] Among these, Metabolite 17 (M17), a monohydroxylated derivative, has emerged as a molecule of critical interest. M17 is often the most abundant metabolite in the circulation, with concentrations frequently exceeding those of the parent drug.[6][7][8] Crucially, it retains significant biological activity, contributing to both the desired immunosuppressive effect and potentially to the adverse toxicity profile of CsA. This guide provides a detailed technical analysis of the structure, function, and clinical relevance of M17, synthesizing current knowledge to inform therapeutic drug monitoring, clinical decision-making, and future drug development.

The Metabolic Pathway: From Cyclosporine A to M17

Cyclosporine A is a cyclic undecapeptide that undergoes extensive biotransformation in the liver and, to a lesser extent, the small intestine.[4] The primary metabolic reactions are hydroxylation and N-demethylation, catalyzed by cytochrome P450IIIA enzymes.[4][5] M17 (also known as AM1) is a primary, Phase I metabolite resulting from the monohydroxylation of the amino acid at position 1 of the CsA peptide ring.[9][10]

This initial hydroxylation step is critical, as it produces a major circulating compound with substantial biological activity. M17 itself can undergo further metabolism, serving as a substrate for subsequent reactions that produce dihydroxylated and other secondary metabolites, such as M8 and M18.[10] The preponderance of M17 in patient blood underscores the importance of understanding its distinct pharmacological profile.[6]

Caption: Primary metabolic pathways of Cyclosporine A via the CYP3A4 system.

Quantitative Profile in Transplant Recipients

A consistent finding across numerous studies is the high concentration of M17 in the blood of transplant patients, often surpassing the parent drug levels.[6][7][11] This accumulation is clinically significant, as it implies that a substantial portion of the biological activity measured by non-specific assays may be attributable to this metabolite.

Table 1: Representative Blood Concentrations of CsA and M17 in Transplant Patients

| Patient Population | CsA Concentration (ng/mL) | M17 Concentration (ng/mL) | M17 to CsA Ratio | Source |

|---|---|---|---|---|

| Renal Allograft Recipients | Variable (trough/peak) | 86 - 2004 | Often >1 | [6] |

| Liver Transplant Patients | Variable (trough) | Average 174% of CsA | ~1.74 | [8] |

| Heart Transplant Patients | Variable (trough) | Higher than CsA | >1 |[8] |

The Dual Role of M17: Immunosuppression and Toxicity

The clinical impact of M17 is defined by its dual characteristics: it is both an active immunosuppressant and a potential mediator of toxicity.

Immunosuppressive Activity

While generally less potent than its parent compound, M17 exhibits considerable immunosuppressive effects. In vitro studies have consistently demonstrated its ability to inhibit T-lymphocyte activation and proliferation.

-

Mixed Leukocyte Culture (MLC) Assays: In MLC experiments, which simulate the allogeneic response in graft rejection, M17 demonstrates potent inhibitory activity that can approach the level of CsA.[6][9] At concentrations of 100-800 ng/mL, M17 has been shown to block the proliferative response by 39-72%, compared to 63-87% for CsA.[6]

-

Inhibition of Interleukin-2 (IL-2) Production: A key mechanism of action for CsA is the inhibition of calcineurin, which blocks the transcription of IL-2, a critical cytokine for T-cell proliferation.[12][2] Importantly, M17 and another primary metabolite, M1, have been found to inhibit the production of IL-2 in MLC to the same extent as CsA.[9] This finding provides a mechanistic basis for M17's significant immunosuppressive contribution.

-

Mitogen Assays: In assays using mitogens like phytohemagglutinin (PHA), M17 shows less inhibitory activity compared to CsA.[6][9] This suggests that the relative potency of M17 may be context-dependent, with a more pronounced effect on alloantigen-driven proliferation (as in MLC) than on general mitogenic stimulation.

The structural modification of M17—a single hydroxylation—does not appear to significantly compromise the molecule's ability to interfere with the IL-2 signaling pathway.[9] Given its high circulating concentrations, this activity suggests M17 is a major contributor to the overall immunosuppressive state in patients treated with cyclosporine.[6]

Caption: Inhibition of the Calcineurin-NFAT-IL-2 pathway by CsA and M17.

Contribution to Toxicity

While the immunosuppressive properties of M17 are relatively well-defined, its role in CsA-associated toxicity, particularly nephrotoxicity, is more complex.

-

Nephrotoxicity: CsA is known for its dose-dependent nephrotoxic effects.[1][13][14][15] While some evidence suggests that isolated metabolites may have less direct toxicity than the parent compound, clinical studies have found associations between high overall metabolite concentrations and cyclosporine toxicity.[4] An in vitro study using rabbit renal cortical cells found M17 to be less nephrotoxic than CsA.[16] However, the clinical reality is that the kidneys are exposed to a cocktail of CsA and its metabolites, and synergistic toxic effects cannot be ruled out.[4] Therefore, high concentrations of M17, even if less toxic than CsA on a molar basis, are considered undesirable and a potential contributor to renal dysfunction.[4][5]

-

Hepatotoxicity and Neurotoxicity: Elevated metabolite concentrations have also been linked to hepatotoxic and neurotoxic side effects.[5] Liver dysfunction can alter the metabolic pattern, leading to an accumulation of metabolites and exacerbating toxicity.[4]

Analytical Methodologies: The Imperative of Specificity

The significant biological activity of M17 necessitates analytical methods that can accurately and specifically quantify both the parent drug and its key metabolites.

Immunoassays: The Challenge of Cross-Reactivity

Radioimmunoassays (RIA) and fluorescence polarization immunoassays (FPIA) are widely used for therapeutic drug monitoring (TDM) of cyclosporine. However, these methods often utilize antibodies that cross-react with various metabolites, including M17.[5][6] This cross-reactivity leads to an inability to distinguish between CsA and its metabolites, resulting in a single, aggregated value. In patients with high M17 levels, this can cause a significant overestimation of the true CsA concentration, potentially leading to incorrect dose adjustments.[5][11]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, often coupled with mass spectrometry (MS), is the reference method for accurately measuring CsA and its metabolites.[3][5][17] It provides the specificity required to separate and individually quantify CsA, M17, and other metabolites from a whole blood matrix. This allows clinicians to understand the true concentration of the active parent drug and evaluate the metabolic ratio (e.g., M17/CsA), which may offer deeper insight into a patient's metabolic phenotype and risk for toxicity.[5]

Protocol: Quantification of CsA and M17 in Whole Blood via HPLC

This protocol is a synthesized representation of methodologies described in the literature.[7][8][17]

1. Sample Preparation & Extraction:

- Pipette 1.0 mL of heparinized whole blood into a glass tube.

- Add an internal standard (e.g., cyclosporine D) to account for extraction variability.

- Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by vortexing.

- Centrifuge to pellet the precipitated proteins.

- Perform solid-phase extraction (SPE): Apply the supernatant to a pre-conditioned SPE cartridge (e.g., C18 or CN).

- Wash the cartridge with a series of solutions to remove interfering substances.

- Elute CsA and its metabolites from the cartridge using an appropriate solvent (e.g., methanol or diethyl ether).

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the dried residue in a small, precise volume of the mobile phase.

2. Chromatographic Separation:

- System: A high-performance liquid chromatograph.

- Column: A reversed-phase column (e.g., C18 or CN), often heated to 50-70°C to improve peak shape and resolution.[7]

- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water.

- Injection: Inject the reconstituted sample onto the column.

- Detection: UV detection at a low wavelength (e.g., 210-214 nm) is common.[17] Mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity.[3][18]

3. Quantification:

- Identify peaks for CsA, M17, and the internal standard based on their retention times, established using purified standards.

- Calculate the peak area ratio of each analyte to the internal standard.

- Determine the concentration of CsA and M17 in the original sample by comparing the peak area ratios to a standard curve generated from samples with known concentrations.

start [label="Whole Blood Sample", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

step1 [label="Add Internal Standard\n(e.g., Cyclosporine D)"];

step2 [label="Protein Precipitation\n(e.g., Acetonitrile)"];

step3 [label="Solid-Phase Extraction (SPE)"];

step4 [label="Elution & Evaporation"];

step5 [label="Reconstitution in\nMobile Phase"];

step6 [label="Injection into\nHPLC System"];

step7 [label="Chromatographic Separation\n(Reversed-Phase Column)"];

step8 [label="Detection\n(UV or Mass Spectrometry)"];

end [label="Quantification of\nCsA & M17", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> step8 -> end;

}

Caption: General workflow for HPLC-based analysis of CsA and M17.

Clinical Perspectives and Future Directions

The evidence strongly indicates that M17 is not an inert byproduct but an active pharmacological agent. Its presence complicates the interpretation of CsA TDM and has direct implications for patient outcomes.

-

Personalized TDM: The significant inter-individual variability in CsA metabolism suggests that monitoring only the parent drug may be insufficient.[3] Patients who are "fast metabolizers" may have lower CsA levels but high M17 levels, potentially maintaining adequate immunosuppression but facing a higher risk of metabolite-associated toxicity. Conversely, "slow metabolizers" may have high CsA levels relative to M17. Quantifying M17 could provide a more complete picture of the net immunosuppressive and toxicological burden on the patient.

-

Future Research: Prospective clinical trials are needed to systematically correlate M17 concentrations—and the M17/CsA ratio—with clinical endpoints such as the incidence of acute and chronic graft rejection, the progression of nephrotoxicity, and other adverse events. Such studies could establish clear therapeutic targets or toxicity thresholds for M17, paving the way for its inclusion in routine TDM protocols.

Conclusion

Cyclosporine metabolite M17 is a pivotal player in the clinical pharmacology of its parent drug. As the most abundant circulating metabolite, its inherent immunosuppressive activity, which rivals that of CsA in some assays, undoubtedly contributes to the prevention of graft rejection. Simultaneously, its accumulation is associated with the risk of toxicity, particularly nephrotoxicity. The limitations of non-specific immunoassays in this context are clear, highlighting the necessity of specific chromatographic methods for accurate therapeutic monitoring. For drug development professionals and researchers, a deeper understanding of M17's role is essential for optimizing current therapeutic strategies and for designing next-generation immunosuppressants with more predictable metabolic profiles and improved safety margins.

References

-

Rosano, T. G., Freed, B. M., Lempert, N., & Pell, M. A. (1986). Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients. Transplantation, 42(2), 147–151. [Link]

-

Freed, B. M., Rosano, T. G., & Lempert, N. (1987). In vitro immunosuppressive properties of cyclosporine metabolites. Transplantation, 43(1), 123–127. [Link]

-

Fu, I., & Bowers, L. D. (1991). Micro-quantification of cyclosporine and its metabolites and determination of their spectral absorptivities. Clinical Chemistry, 37(7), 1185–1190. [Link]

-

Christians, U., & Sewing, K. F. (1993). Cyclosporin metabolism in transplant patients. Pharmacology & Toxicology, 72(1), 10–18. [Link]

-

Ryffel, B., Hiestand, P., & Graedel, E. (1990). In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. International Journal of Immunopharmacology, 12(4), 373–380. [Link]

-

Rosano, T. G., Pell, M. A., Freed, B. M., Dybas, M. T., & Lempert, N. (1987). Identification and analysis of nine metabolites of cyclosporine in whole blood by liquid chromatography. 1: Purification of analytical standards and optimization of the assay. Clinical Chemistry, 33(10), 1876–1882. [Link]

-

Copeland, K. R., Yatscoff, R. W., & McKenna, R. M. (1990). Toxicity of Cyclosporine Metabolites. Clinical Chemistry, 36(2), 220-222. [Link]

-

Di Paolo, S., Grandaliano, G., & Schena, F. P. (1996). Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells. British Journal of Cancer, 74(6), 900–905. [Link]

-

Oellerich, M., Armstrong, V. W., & Kahan, B. D. (1995). The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy. Therapeutic Drug Monitoring, 17(6), 557–562. [Link]

-

Rosano, T. G., Pell, M. A., Freed, B. M., Dybas, M. T., & Lempert, N. (1987). Identification and analysis of nine metabolites of cyclosporine in whole blood by liquid chromatography. 1: Purification of analytical standards and optimization of the assay. Clinical Chemistry, 33(10), 1876-1882. [Link]

-

Zeevi, A., Eiras, G., Burckart, G., et al. (1988). Immunosuppressive Effect of Cyclosporine Metabolites From Human Bile on Alloreactive T Cells. Transplantation Proceedings, 20(2 Suppl 2), 135–140. [Link]

-

Rosano, T. G., Pell, M. A., Freed, B. M., Dybas, M. T., & Lempert, N. (1987). Identification and analysis of nine metabolites of cyclosporine in whole blood by liquid chromatography. 2: Comparison of patients' results. Clinical Chemistry, 33(10), 1883–1887. [Link]

-

Kim, P. C., Cohen, Z., Wong, P. Y., Craig, M., Cullen, J., & Levy, G. A. (1990). Cyclosporine A vs cyclosporine A metabolites: comparisons of in vivo and in vitro immunosuppressive and toxic effects. Transplantation Proceedings, 22(6), 2487–2490. [Link]

-

Soulillou, J. P., Le Mauff, B., Cantarovich, D., Giral, M., & Hirn, M. (1987). Effect of cyclosporine, cyclosporine metabolite 17, and other cyclosporine-related compounds on T lymphocyte clones derived from rejected human kidney grafts. I. Inhibition of proliferation. Transplantation, 44(6), 753–758. [Link]

-

Kim, H. J., Kim, J. H., Cho, Y. S., Lee, J. D., & Chung, D. W. (2014). Quantitative Determination of Cyclosporine in Human Whole Blood by Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Analytical Sciences, 30(2), 293–299. [Link]

-

Wang, C. P., Burckart, G. J., Venkataramanan, R., Ptachcinski, R. J., Cuellar, R. E., Makowka, L., Van Thiel, D. H., & Starzl, T. E. (1988). Cyclosporine Metabolite Profiles in the Blood of Liver Transplant Patients. Transplantation Proceedings, 20(2 Suppl 2), 397–400. [Link]

-

Kahan, B. D. (1985). Cyclosporin A in organ transplantation. The American Journal of the Medical Sciences, 290(6), 248–255. [Link]

-

Klawitter, J., Klawitter, J., Schmitz, V., et al. (2012). Toxicodynamic effects of ciclosporin are reflected by metabolite profiles in the urine of healthy individuals after a single dose. British Journal of Clinical Pharmacology, 74(3), 494–505. [Link]

-

Kunzendorf, U., Brockmöller, J., Jochimsen, F., Roots, I., & Offerman, G. (1989). Immunosuppressive properties of cyclosporin metabolites. Lancet, 1(8640), 734–735. [Link]

-

Atkinson, K., Biggs, J. C., Hayes, J., Ralston, M., Dodds, A. J., Concannon, A. J., & Naidoo, D. (1983). Cyclosporin A associated nephrotoxicity in the first 100 days after allogeneic bone marrow transplantation: three distinct syndromes. British Journal of Haematology, 54(1), 59–67. [Link]

-

Di Paolo, S., Grandaliano, G., & Schena, F. P. (1996). Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells. British Journal of Cancer, 74(6), 900–905. [Link]

-

Roberts, N. B., Lane, C., Scott, M. H., & Sells, R. A. (1988). The measurement of cyclosporine A and metabolite M17 in whole blood by high-performance liquid chromatography. Transplantation Proceedings, 20(2 Suppl 2), 625–632. [Link]

-

Klintmalm, G. B., Iwatsuki, S., & Starzl, T. E. (1981). Nephrotoxicity of Cyclosporin A in Liver and Kidney Transplant Patients. The Lancet, 317(8218), 470–471. [Link]

-

Hows, J. M., Palmer, S., Want, S., Dearden, C., & Gordon-Smith, E. C. (1985). Nephrotoxicity in bone marrow transplant recipients treated with cyclosporin A. Journal of Clinical Pathology, 38(1), 34–39. [Link]

-

Wang, C. P., Hartman, N. R., Venkataramanan, R., et al. (1989). Cyclosporine Metabolite Concentrations in the Blood of Liver, Heart, Kidney, and Bone Marrow Transplant Patients. Therapeutic Drug Monitoring, 11(2), 191–196. [Link]

-

Staff Writer. (1999). Cyclosporine's Tumor Pathway In Organ Transplant Recipients Spells Good News For Therapy. BioWorld. [Link]

-

Cojocel, C., & Cacini, W. (1994). In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells. Drug and Chemical Toxicology, 17(2), 93–111. [Link]

-

van der Schaaf, M. R., Hene, R. J., Floor, M., & Koomans, H. A. (1995). Acute cyclosporine-induced nephrotoxicity in renal transplant recipients: the role of the transplanted kidney. Journal of the American Society of Nephrology, 5(9), 1672–1678. [Link]

-

Textor, S. C. (1989). Cyclosporine nephrotoxicity. Cleveland Clinic Journal of Medicine, 56(2), 197–208. [Link]

-

Vollenbröker, B., Kellmann, M., Schipper, M., et al. (2005). Determination of cyclosporine and its metabolites in blood via HPLC-MS and correlation to clinically important parameters. Transplantation Proceedings, 37(4), 1741–1744. [Link]

-

Copeland, K. R., Lukowski, M., Yatscoff, R. W., Thliveris, J., & Honcharik, N. (1990). Pharmacokinetics and biotransformation of the cyclosporine metabolite M-17 in the rabbit. Drug Metabolism and Disposition, 18(2), 226–230. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6438473, cyclosporine metabolite M17. Retrieved from [Link]

-

Christians, U., Strohmeyer, S., Kownatzki, R., Schiebel, H. M., Schottmann, R., Bleck, J., et al. (1991). Contribution of Cyclosporin Metabolites to Immunosuppression in Liver-Transplanted Patients With Severe Graft Dysfunction. Transplantation International, 4(1), 38–44. [Link]

-

Freed, B. M., Rosano, T. G., Quick, C., & Lempert, N. (1987). Effects of cyclosporine metabolites M17 and M18 on proliferation and interleukin 2 production in the mixed lymphocyte culture. Transplantation Proceedings, 19(1 Pt 2), 1223–1226. [Link]

-

Di Paolo, S., Grandaliano, G., & Schena, F. P. (1996). Chemical structure of CSA and its metabolites M1, M17 and M21. ResearchGate. [Link]

-

Longdom Publishing. (2023). Cyclosporine: An Immunosuppressive Drug for Organ Transplantation. Journal of Clinical and Experimental Transplantation. [Link]

-

Bowers, L. D. (1985). Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring. Critical Reviews in Clinical Laboratory Sciences, 22(2), 119–147. [Link]

-

Ringdén, O., Klintmalm, G., Lönnqvist, B., & Öst, L. (1983). Immunosuppression by Cyclosporin A in Human Renal Transplant Recipients. Scandinavian Journal of Urology and Nephrology, 17(3), 303–308. [Link]

-

Linder, E., & Lindholm, A. (1993). Urinary excretion of ciclosporin and 17 of its metabolites in renal allograft recipients. European Journal of Clinical Pharmacology, 44(3), 279–284. [Link]

-

Ferguson, R. M. (1984). Cyclosporine and organ transplantation. The Journal of the American Medical Association, 252(14), 1912–1914. [Link]

-

Knight, H., & Zaeem, Z. (2023). Cyclosporine. In StatPearls. StatPearls Publishing. [Link]

-

Ferguson, R. M., Rynasiewicz, J. J., Sutherland, D. E., Simmons, R. L., & Najarian, J. S. (1982). Cyclosporin A in renal transplantation: a prospective randomized trial. Surgery, 92(2), 175–182. [Link]

-

Flechner, S. M., Van Buren, C. T., Kerman, R. H., & Kahan, B. D. (1984). Experience with cyclosporine and steroids in clinical renal transplantation. The Journal of Urology, 131(6), 1079–1084. [Link]

-

Kerman, R. H., Flechner, S. M., Van Buren, C. T., Lorber, M. I., & Kahan, B. D. (1997). Effect of early cyclosporine levels on kidney allograft rejection. Transplantation, 64(10), 1403–1407. [Link]

Sources

- 1. Cyclosporin A in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination of cyclosporine and its metabolites in blood via HPLC-MS and correlation to clinically important parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclosporin metabolism in transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosporine Metabolite Profiles in the Blood of Liver Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclosporine Metabolite Concentrations in the Blood of Liver, Heart, Kidney, and Bone Marrow Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and biotransformation of the cyclosporine metabolite M-17 in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and analysis of nine metabolites of cyclosporine in whole blood by liquid chromatography. 2: Comparison of patients' results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. Cyclosporin A associated nephrotoxicity in the first 100 days after allogeneic bone marrow transplantation: three distinct syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nephrotoxicity of Cyclosporin A in Liver and Kidney Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccjm.org [ccjm.org]

- 16. In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and analysis of nine metabolites of cyclosporine in whole blood by liquid chromatography. 1: Purification of analytical standards and optimization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Biological Activity of Cyclosporin A Metabolite M17

This guide provides a comprehensive technical overview of the biological activity of Cyclosporin A (CsA) metabolite M17, designed for researchers, scientists, and drug development professionals. It delves into the metabolic origins of M17, its immunosuppressive and other biological effects, and the methodologies employed to characterize its activity.

Introduction: The Metabolic Landscape of Cyclosporin A

Cyclosporin A is a cornerstone immunosuppressive agent, pivotal in preventing organ transplant rejection and treating autoimmune disorders.[1][2][3] Its therapeutic efficacy is, however, paralleled by a narrow therapeutic window and significant side effects, including nephrotoxicity.[1][4][5] CsA undergoes extensive metabolism, primarily in the liver and small intestine, by the cytochrome P450 3A (CYP3A) enzyme subfamily, particularly CYP3A4.[1][6][7][8] This biotransformation yields over 30 metabolites, with M17 (also known as AM1) being one of the most prominent found in the blood of patients.[4][8][9][10] Understanding the biological activity of these metabolites is critical, as they can contribute to both the therapeutic and toxic profiles of CsA therapy.[6][11]

Metabolite M17 is a primary, monohydroxylated derivative of CsA, formed through hydroxylation at the amino acid 1 position.[8] Its substantial presence in circulation necessitates a thorough evaluation of its intrinsic biological activities.[9][12]

Caption: Metabolic pathway of Cyclosporin A to its primary metabolite M17.

Immunosuppressive Activity of Metabolite M17

While it is generally accepted that most CsA metabolites possess reduced immunosuppressive activity compared to the parent drug, M17 is a notable exception, retaining significant biological function.[3][6][13] The degree of this activity, however, is highly dependent on the specific immunological assay employed.

Mechanism of Action

The immunosuppressive effects of Cyclosporin A are mediated through its binding to the intracellular protein cyclophilin.[14] This CsA-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[14][15] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of key cytokine genes, most notably Interleukin-2 (IL-2).[3][14][16] The structural modification in M17—the hydroxylation at amino acid 1—does not completely abrogate its ability to engage in this pathway, although it does reduce its overall potency compared to CsA.[17]

Caption: Mechanism of immunosuppression by Cyclosporin A and Metabolite M17.

In Vitro Comparative Studies

Multiple studies have compared the immunosuppressive potency of M17 to CsA in various in vitro assays. A consistent finding is that M17's activity is assay-dependent.

-

Mixed Lymphocyte Culture (MLC): In MLC assays, which mimic the allogeneic response in transplantation, M17 demonstrates considerable inhibitory activity, in some cases approaching that of CsA.[9][17][18] One study found that M17 blocked the proliferative response by 39-72% at concentrations of 100-800 ng/ml, which was close to the 63-87% inhibition by CsA.[9] Critically, M17 and another primary metabolite, M1, were shown to inhibit the production of IL-2 in the MLC to the same extent as the parent drug.[17]

-

Mitogen-Induced Proliferation: When T-cell proliferation is induced by mitogens such as Phytohemagglutinin (PHA) or Concanavalin A (ConA), the difference in potency between CsA and M17 becomes more apparent. In PHA assays, CsA is significantly more inhibitory than M17.[9][17] However, in ConA assays, the inhibitory activity of M17 is closer to that of CsA.[17]

The overall ranking of immunosuppressive potency from comparative studies is generally: CsA ≥ M17 > M1 > M21 .[17][18]

| Compound | Mixed Lymphocyte Culture (MLC) | Mitogen (PHA) Assay | Mitogen (ConA) Assay | IL-2 Production (in MLC) |

| Cyclosporin A | High | High | High | High |

| Metabolite M17 | High (approaching CsA) | Moderate | High (approaching CsA) | High (similar to CsA) |

| Metabolite M1 | Moderate | Low | Moderate | High (similar to CsA) |

| Metabolite M21 | Low | Low | Low | Low |